tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-amino-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(4-5-12)9(13)8-14/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYUVURUYSMADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence
-
Spiro Ring Formation : A bicyclic amine precursor undergoes cycloaddition with dihalocarbene generated from sodium trichloroacetate or tribromoacetate. Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reactivity.
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Boc Protection : The resulting amine is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (TEA) as a base.
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Amination : Selective introduction of the amino group via nucleophilic substitution or reductive amination.
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | NaCCl₃, PTC, DCM, 0°C | 78% | |
| Boc Protection | Boc₂O, TEA, DCM | 95% | |
| Amination | NH₃/MeOH, 80°C, 16h | 82% |
Advantages : High yields in Boc protection; scalable for industrial use.
Limitations : Dihalocarbene generation requires precise temperature control.
Intramolecular Cyclization of Bicyclic Intermediates
This route focuses on forming the spirocycle through intramolecular reactions.
Protocol
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Bicyclic Intermediate Synthesis : Ethylenediamine derivatives react with ketones or esters under basic conditions to form azaspiro precursors.
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Cyclization : Acid- or base-catalyzed intramolecular cyclization forms the 6-azaspiro[2.5]octane core.
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Functionalization : Boc protection and amination as described above.
Optimization Insights
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Solvent Effects : Tetrahydrofuran (THF) improves cyclization efficiency compared to DCM.
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Catalysts : Titanium isopropoxide (Ti(OiPr)₄) facilitates spiroannulation in Grignard reactions.
Typical Yield : 65–75% over three steps.
Ammonolysis of Epoxide Precursors
Epoxide ring-opening with ammonia introduces the amino group post-spirocycle formation.
Procedure
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 76–86% |
| Purity (HPLC) | >95% |
Advantages : Straightforward amination; minimal byproducts.
Challenges : Epoxide synthesis requires careful handling of peroxides.
Reductive Amination of Spirocyclic Ketones
This method introduces the amino group via reductive amination after constructing the spiro framework.
Steps
Critical Parameters
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pH Control : Maintain pH 4–5 using acetic acid for optimal imine formation.
Yield : 70–75% after purification.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Challenges |
|---|---|---|---|
| Dihalocarbene Cycloaddition | 78 | High | Hazardous reagents |
| Intramolecular Cyclization | 70 | Moderate | Multi-step synthesis |
| Epoxide Ammonolysis | 82 | High | Epoxide stability |
| Reductive Amination | 75 | Moderate | pH sensitivity |
Industrial vs. Laboratory-Scale Considerations
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) | 4-Amino-6-azaspiro[2.5]octane-6-carboxylic acid | ~85% | |
| Basic hydrolysis | NaOH (aqueous) | Sodium salt of the carboxylic acid | ~78% |
-
Mechanistic Insight : Acidic conditions protonate the ester oxygen, facilitating nucleophilic attack by water. Basic conditions involve hydroxide ion attack on the carbonyl carbon.
Nucleophilic Substitution at the Amino Group
The primary amine participates in alkylation and acylation reactions, enabling functionalization for drug discovery.
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Key Note : Steric hindrance from the spirocyclic structure may reduce reaction rates compared to linear amines.
Ring-Opening Reactions
The strained spirocyclic system undergoes ring-opening under specific conditions, forming linear amines or bicyclic derivatives.
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Mechanism : Protonation of the nitrogen in acidic conditions destabilizes the spiro ring, leading to cleavage .
Cycloaddition Reactions
The spirocyclic scaffold participates in [3+2] cycloadditions, expanding its utility in heterocyclic chemistry.
| Reagents | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Nitrile oxide | Room temperature, 24h | Isoxazoline-fused spiro compound | Bioactive molecule synthesis | |
| Diazo compound | Cu(I) catalysis | Triazole-linked derivative | Click chemistry applications |
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Selectivity : The rigid spiro structure directs regioselectivity in cycloadditions.
Oxidation Reactions
The amine group is oxidized to nitro or nitroso derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| m-CPBA | Dichloromethane, 0°C | 4-Nitroso derivative | Stabilized via hydrogen bonding | |
| KMnO₄ | Acidic aqueous solution | 4-Nitro derivative | Requires strict pH control |
Key Reactivity Trends
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Steric Effects : The tert-butyl group and spiro architecture hinder reactions at the ester carbonyl but enhance stability .
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Amine Basicity : The amine’s pKa (~8.5) allows selective protonation in multi-step syntheses .
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Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1488603-22-0
The compound features a tert-butyl group and an amino group attached to a four-membered azaspiro ring, contributing to its unique reactivity and biological interactions .
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets, including enzymes and receptors, positions it as a candidate for drug development aimed at specific therapeutic effects. Notably, studies indicate that its structural characteristics facilitate binding with biological molecules, which is crucial for drug efficacy.
Case Study: Interaction Studies
Research has focused on the binding affinity of this compound with specific enzymes or receptors. These studies aim to elucidate the compound's mechanism of action and optimize its use in drug design. For instance, studies have shown promising results in modulating biochemical pathways related to neurological disorders .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its versatile reactivity. It can undergo various chemical transformations, making it applicable in synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Functional Group Reactivity: The 4-amino derivative exhibits nucleophilic reactivity distinct from the 4-oxo (electrophilic ketone) and 4-hydroxy (hydrogen-bond donor) analogs.
- Solubility: The hydrochloride salt of the 4-amino compound enhances water solubility compared to neutral derivatives like the 2-cyano or 4-oxo versions .
- Synthetic Utility: The 4-oxo variant serves as a precursor for introducing diverse substituents via reductive amination or Grignard reactions, whereas the 4-amino derivative is typically used in coupling reactions .
Physicochemical Properties
Thermal Stability :
- The Boc group confers thermal stability up to 150°C for most derivatives, as evidenced by consistent storage recommendations (2–8°C under inert atmosphere) .
- The 4-oxo derivative is prone to oxidation under ambient conditions, necessitating inert storage, while the 4-amino hydrochloride salt is more stable but hygroscopic .
Spectroscopic Data :
- ¹H-NMR: The 4-amino derivative shows a characteristic NH₂ signal at δ 1.5–2.0 ppm (broad), absent in 4-oxo or 4-hydroxy analogs .
- MS : All Boc-protected derivatives exhibit a common fragment ion at m/z 57 (tert-butyl group) .
Biological Activity
tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 1488603-22-0
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial agent and its effects on different biological pathways.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of azaspiro compounds can effectively inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for related compounds range from low nanomolar to micromolar levels, indicating potent activity.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | <0.03125 |
| Compound B | E. coli | 1 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of bacterial topoisomerases, similar to other azaspiro compounds that target DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription, making them attractive targets for antibiotic development.
Case Studies
- Study on Antitubercular Activity : A study evaluated the activity of azaspiro derivatives against Mycobacterium tuberculosis, showing that certain modifications to the azaspiro core significantly enhanced potency against drug-sensitive strains . This indicates that structural variations in compounds like this compound could lead to improved therapeutic profiles.
- In Vivo Efficacy : Another investigation focused on the in vivo efficacy of similar compounds in mouse models of infection, demonstrating significant reductions in bacterial load and improved survival rates . Such findings underscore the potential clinical relevance of these compounds.
Q & A
Basic: What are the key synthetic routes for tert-Butyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate?
The synthesis typically involves spirocyclic intermediate formation followed by functionalization. A common approach includes:
- Bromination and cyclization : Starting from tert-butyl 4-(bromomethylene)piperidine-1-carboxylate, bromination under prolonged reaction times (e.g., 120 hours) yields spirocyclic intermediates. Purification via gradient chromatography (e.g., 2–20% Et₂O/pentane) is critical to isolate the product .
- Amination : Subsequent introduction of the 4-amino group requires selective protection/deprotection strategies to avoid side reactions. Boc (tert-butoxycarbonyl) groups are frequently used for amine protection .
Key Data :
| Step | Reactant | Conditions | Yield |
|---|---|---|---|
| Cyclization | tert-butyl 4-(bromomethylene)piperidine-1-carboxylate | 120 h, Et₂O/pentane | 54% |
Basic: How is the compound characterized spectroscopically?
- NMR : The spirocyclic structure is confirmed by distinct signals in H NMR (e.g., sp³ hybridized carbons at δ 1.2–1.5 ppm for tert-butyl, δ 3.0–4.0 ppm for azaspiro ring protons). C NMR resolves quaternary carbons (e.g., spiro carbon at ~70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 228.2 for C₁₂H₂₁N₂O₃) .
- Purity : HPLC (≥95% purity) with C18 columns and UV detection (λ = 254 nm) is standard .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use .
- Spill Management : Sweep spills into a sealed container; avoid aqueous washdown to prevent environmental release .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
Advanced: How can conflicting NMR data for spirocyclic amines be resolved?
Contradictions often arise from:
- Conformational dynamics : Low-temperature NMR (e.g., –40°C) reduces signal splitting caused by ring puckering .
- Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies intermolecular H-bonding patterns that distort chemical shifts .
- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
Advanced: What computational tools aid in structural refinement?
- X-ray Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phase solving) is widely used. For high-resolution data (<1.0 Å), anisotropic displacement parameters improve spirocyclic ring accuracy .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict vibrational modes (IR) and NMR chemical shifts .
Advanced: What pharmacological applications are explored for this compound?
- MAGL Inhibition : Derivatives of 6-azaspiro[2.5]octane act as monoacylglycerol lipase (MAGL) inhibitors. Structure-activity relationship (SAR) studies focus on substituting the 4-amino group with fluorinated or aryl groups to enhance binding affinity .
- In Vivo Testing : Pharmacokinetic studies in rodent models assess brain permeability (logP ~2.5) and metabolic stability (t₁/₂ > 4 h) .
Advanced: How are synthetic yields optimized for spirocyclic intermediates?
- Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to reduce side products .
- Purification : Flash chromatography with silica gel (20–40 µm) and EtOAc/hexane gradients improves recovery of polar intermediates .
- Scale-up Challenges : Microwaves (100°C, 30 min) accelerate cyclization steps while maintaining >50% yield .
Advanced: How does crystallographic data resolve stereochemical ambiguities?
- Twinned Crystals : SHELXE resolves twinning in high-symmetry space groups (e.g., P2₁/c) via twin-law refinement .
- Disorder Modeling : Partial occupancy refinement for tert-butyl groups accounts for rotational disorder .
Advanced: What strategies mitigate decomposition during storage?
- Lyophilization : Freeze-drying under vacuum (0.1 mbar, –50°C) stabilizes hygroscopic compounds .
- Inert Atmosphere : Store under argon with molecular sieves (3 Å) to prevent hydrolysis of the Boc group .
Advanced: How are impurities in final products quantified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
